2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl Group: This step involves the Friedel-Crafts acylation of the quinoline core using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Bond: The final step involves the reaction of the quinoline derivative with 3-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE: Lacks the benzoyl group, which may affect its biological activity.
2-[6,7-DIMETHOXY-3-(4-CHLOROBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE: Contains a chloro group instead of a methyl group, which can influence its reactivity and interactions.
Uniqueness
The presence of the 4-methylbenzoyl group in 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE provides unique steric and electronic properties that can enhance its interaction with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-17-8-10-18(11-9-17)27(32)22-15-30(16-26(31)29-19-6-5-7-20(12-19)34-2)23-14-25(36-4)24(35-3)13-21(23)28(22)33/h5-15H,16H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHQQQYKSPMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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